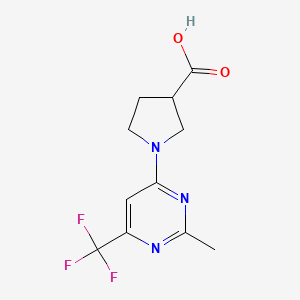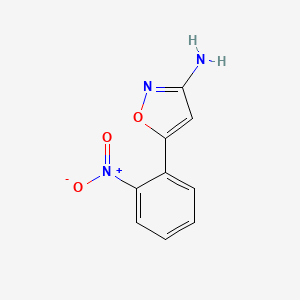
1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrimidine ring substituted with a trifluoromethyl group and a pyrrolidine ring
Métodos De Preparación
The synthesis of 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling of the Rings: The final step involves coupling the pyrimidine and pyrrolidine rings through a carboxylation reaction, typically using a carboxylating agent such as carbon dioxide or a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
Comparación Con Compuestos Similares
1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Trifluoromethyl pyrimidine derivatives:
Carboxylic acid derivatives: These compounds feature the carboxylic acid functional group, contributing to their reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12F3N3O2 |
|---|---|
Peso molecular |
275.23 g/mol |
Nombre IUPAC |
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H12F3N3O2/c1-6-15-8(11(12,13)14)4-9(16-6)17-3-2-7(5-17)10(18)19/h4,7H,2-3,5H2,1H3,(H,18,19) |
Clave InChI |
RGRRSDZONZOZSM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC(=N1)N2CCC(C2)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-Butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B15228852.png)
![3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentan-1-amine](/img/structure/B15228865.png)


![6-Chloro-2-(m-tolyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15228883.png)
![1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15228889.png)
![4-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol](/img/structure/B15228892.png)

